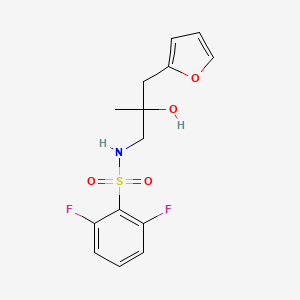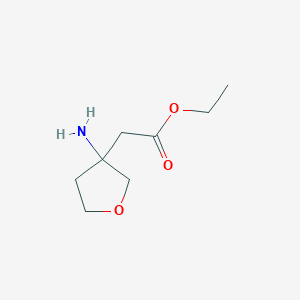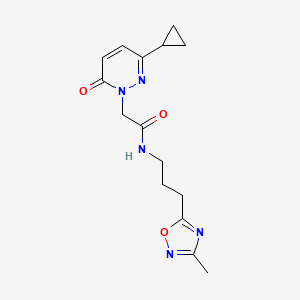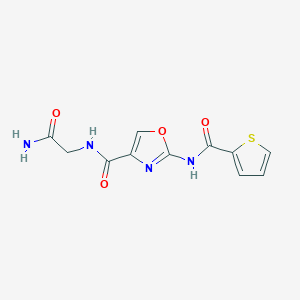
2,6-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a complex organic compound characterized by the presence of fluorine atoms, a furan ring, and a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of fluorine atoms at the 2 and 6 positions. The furan ring is then attached to the benzenesulfonamide through a series of coupling reactions, and the final step involves the addition of the hydroxy and methyl groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The fluorine atoms and other functional groups can be substituted with different atoms or groups, resulting in a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a range of analogs with different functional groups.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide
- 2,6-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 2,6-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Uniqueness
2,6-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both fluorine atoms and a furan ring, along with the hydroxy and methyl groups, gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2,6-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4S/c1-14(18,8-10-4-3-7-21-10)9-17-22(19,20)13-11(15)5-2-6-12(13)16/h2-7,17-18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERHINXDWRHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-Fluorophenyl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2789853.png)

![3-Bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2789856.png)
![N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B2789857.png)
![2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2789859.png)

![2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide](/img/structure/B2789866.png)

![methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate](/img/structure/B2789869.png)
![[1-(4-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B2789871.png)


![3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2789874.png)

